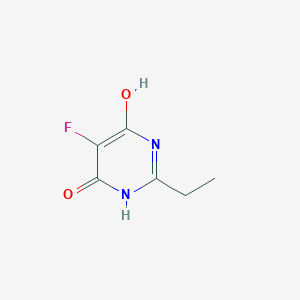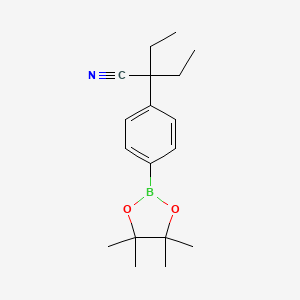
1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring with oxo and ester functional groups. The presence of tert-butyl and methyl esters adds to its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate typically involves multiple steps. One common method starts with the preparation of piperidine derivatives, followed by the introduction of oxo and ester groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and stability.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This type of reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
- 5-oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
- N-Boc-4-piperidinecarboxylic acid methyl ester
Uniqueness
Compared to these similar compounds, 1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate stands out due to its specific ester substitutions, which confer unique chemical properties and reactivity. These differences can make it more suitable for certain applications, particularly in the synthesis of specialized molecules and materials.
Propiedades
Fórmula molecular |
C12H19NO5 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(10(15)17-4)6-5-7-9(13)14/h8H,5-7H2,1-4H3 |
Clave InChI |
YEPHUWXGDVXZPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CCCC1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid](/img/structure/B8306981.png)









![3-[(Benzoylamino)methyl]azetidine-1-carbonitrile](/img/structure/B8307075.png)
